molecular formula C7H4BrCl2FO B13665399 2-Bromo-3,4-dichloro-6-fluorobenzyl Alcohol

2-Bromo-3,4-dichloro-6-fluorobenzyl Alcohol

Cat. No.: B13665399
M. Wt: 273.91 g/mol
InChI Key: QWVOUBDSABJLRD-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dichloro-6-fluorobenzyl Alcohol is an organic compound that belongs to the class of benzyl alcohols It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a hydroxyl group (-OH) attached to the benzylic carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4-dichloro-6-fluorobenzyl Alcohol typically involves multiple steps, starting from a suitable benzene derivative. One common method involves the electrophilic aromatic substitution reactions to introduce the bromine, chlorine, and fluorine atoms onto the benzene ring. The hydroxyl group can be introduced through a benzylic oxidation reaction.

    Electrophilic Aromatic Substitution: This step involves the introduction of bromine, chlorine, and fluorine atoms onto the benzene ring. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Benzylic Oxidation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-dichloro-6-fluorobenzyl Alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Benzyl alcohol derivatives

    Substitution: Various substituted benzyl alcohols

Scientific Research Applications

2-Bromo-3,4-dichloro-6-fluorobenzyl Alcohol has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

2-Bromo-3,4-dichloro-6-fluorobenzyl Alcohol can be compared with other similar compounds, such as:

    2-Bromo-3,4-dichlorobenzyl Alcohol: Lacks the fluorine atom, which may affect its reactivity and applications.

    3,4-Dichloro-6-fluorobenzyl Alcohol:

    2-Bromo-6-fluorobenzyl Alcohol: Lacks the chlorine atoms, resulting in distinct reactivity and applications.

The presence of bromine, chlorine, and fluorine atoms in this compound makes it unique and valuable for specific research and industrial applications .

Properties

Molecular Formula

C7H4BrCl2FO

Molecular Weight

273.91 g/mol

IUPAC Name

(2-bromo-3,4-dichloro-6-fluorophenyl)methanol

InChI

InChI=1S/C7H4BrCl2FO/c8-6-3(2-12)5(11)1-4(9)7(6)10/h1,12H,2H2

InChI Key

QWVOUBDSABJLRD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Br)CO)F

Origin of Product

United States

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